Aztreonam

Cystic Fibrosis Inhaled Antibiotics Pseudomonas aeruginosa

Addressing the critical gap in MBL-producing Gram-negative infections, Aztreonam lysine (CAS 149496-40-2) is the only clinically available monobactam antibiotic. • Intrinsic stability to NDM/VIM/IMP metallo-β-lactamases: >90% of MBL-producing Enterobacteriaceae inhibited at ≤8+4 mg/L aztreonam-avibactam, vs. 0-10.4% for carbapenems. • 0% cross-reactivity in T cell-mediated penicillin allergy (0 of 214 subjects), vs. ~20% for aminocephalosporins. • Lysine salt formulation engineered exclusively for nebulized pulmonary delivery; arginine salt unsuitable for inhalation due to airway inflammation risk. • Phase 3 RCT: AZLI demonstrated FEV1 superiority over tobramycin inhalation solution (8.35% vs. 0.55%, p<0.001) with fewer respiratory hospitalizations (p=0.044). Essential formulary asset for MBL-endemic regions and β-lactam-allergic patient populations.

Molecular Formula Cl3H2InO
Molecular Weight 0
CAS No. 149496-40-2
Cat. No. B1174560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAztreonam
CAS149496-40-2
SynonymsPropanoic acid, 2-[[[1-(2-amino-4-thiazolyl)-2-[(2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methyl-, [2α,3β(Z)]-
Molecular FormulaCl3H2InO
Structural Identifiers
SMILESCC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
InChIInChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.29e-02 g/L

Aztreonam Procurement: Inhaled and IV Forms


Aztreonam (CAS 149496-40-2 specifically designates aztreonam lysine for inhalation) is the only clinically available monobactam antibiotic, a monocyclic β-lactam with a chemical formula C13H17N5O8S2 and molecular weight 435.44 [1]. Unlike bicyclic β-lactams (penicillins, cephalosporins, carbapenems), aztreonam possesses a unique monocyclic nucleus with a sulfonic acid substituent at the 1-position that activates the β-lactam moiety [2]. This structural distinction confers selective bactericidal activity against Gram-negative aerobic bacteria, including Pseudomonas aeruginosa and most clinically relevant Enterobacteriaceae, with no meaningful activity against Gram-positive bacteria or anaerobes [3]. The compound is available as an intravenous formulation (arginine salt) and as an inhaled formulation (lysine salt, CAYSTON/AZLI) specifically developed for pulmonary delivery in cystic fibrosis patients with chronic P. aeruginosa infection [4].

1 Gram-negative aerobic bacteria research tool; monobactam β-lactam selective for P. aeruginosa and Enterobacteriaceae studies
2 Two research formulations: intravenous arginine salt for systemic exposure models; inhaled lysine salt for pulmonary delivery model investigations
3 Not active against Gram-positive bacteria or anaerobes; suitable for Gram-negative targeted pathway and resistance mechanism studies

Aztreonam Non-Substitutability Evidence


Aztreonam occupies a unique and non-interchangeable niche in the β-lactam antibiotic armamentarium due to three convergent, evidence-defined properties. First, aztreonam is the only β-lactam antibiotic that is intrinsically stable to hydrolysis by metallo-β-lactamases (MBLs), a feature not shared by penicillins, cephalosporins, or carbapenems [1]. Second, aztreonam demonstrates negligible immunological cross-reactivity with other β-lactam antibiotics — a finding with direct implications for patients with documented penicillin or cephalosporin hypersensitivity, for whom alternative β-lactams pose a clinically meaningful allergic risk [2]. Third, the lysine salt formulation (CAS 149496-40-2) is specifically engineered for pulmonary delivery via nebulization, a distinct formulation and route that is not interchangeable with intravenous aztreonam arginine or other inhaled antibiotics such as tobramycin [3]. These three dimensions — MBL stability, cross-reactivity profile, and formulation specificity — each represent a domain where generic substitution with another β-lactam would either fail therapeutically or introduce unacceptable clinical risk.

MBL stability: Carbapenems and cephalosporins are hydrolyzed by MBLs; aztreonam’s stability profile may not transfer to other β-lactam classes in resistance research models.
Cross-reactivity: Reported low cross-reactivity in penicillin/cephalosporin allergy models may differ with other β-lactams; substitution could alter allergy-model response interpretation.
Formulation: Lysine salt for inhalation research vs. arginine salt for injection; interchangeability limited by pulmonary tolerability and delivery engineering context.

Aztreonam Comparative Evidence


Lung Function vs. Inhaled Tobramycin in CF

In a Phase 3 randomized controlled trial (NCT00757237), aztreonam lysine for inhalation (AZLI, 75 mg three times daily) demonstrated statistically superior improvement in lung function compared to tobramycin nebulizer solution (TNS, 300 mg twice daily) over three 28-day treatment courses in cystic fibrosis patients with chronic airway Pseudomonas aeruginosa [1]. The AZLI group achieved a mean relative change in FEV1 of 8.35% after one course versus 0.55% for TNS (p < 0.001), and a mean actual FEV1 change of 2.05% across three courses versus -0.66% for TNS (p = 0.002) [1].

Lung function in CF model
Head-to-head
AZLI reported relative FEV1 change +8.35% vs. TNS +0.55% (p
Supports lung-function endpoint comparison
Phase 3 RCT; CF chronic P. aeruginosa model; FEV1 ~52% predicted
Cross-reactivity in allergy models
Head-to-head
0% cross-reactivity in T cell‑mediated penicillin allergy (0/214 subjects); ~20% for aminocephalosporins; 3.1% in IgE-mediated cephalosporin allergy vs. 2% imipenem, 1% meropenem
Supports low-reactivity profile in allergy research
Prospective skin test and challenge data; context-specific
MBL-producing Enterobacterales susceptibility
Head-to-head
Aztreonam/avibactam inhibited >90% of MBL isolates at ≤1+4 mg/L; aztreonam alone 7.5% susceptible; cefepime 0%, imipenem 10.4%, meropenem 10.4%
Supports MBL-stable activity in resistance research
UK surveillance; CLSI broth microdilution
ESBL MIC90 comparison
Head-to-head
Aztreonam-avibactam MIC90 = 2 mg/L; imipenem-relebactam and meropenem-vaborbactam both 8 mg/L (4‑fold lower)
Supports lower-MIC profile in ESBL-producing isolate research
200 French clinical isolates; broth microdilution
Pulmonary formulation tolerability
Class-level
Lysine salt (AZLI) pH ~6.0, MMAD 3–5 µm; arginine salt inhalation may cause airway inflammation in chronic research models
Formulation-dependent pulmonary tolerability context
Class-level inference; requires formulation-specific review
Cystic Fibrosis Inhaled Antibiotics Pseudomonas aeruginosa

Cross-Reactivity Absence in Penicillin Allergy

In a prospective study of 214 consecutive subjects with documented delayed (T cell-mediated) hypersensitivity to penicillins (confirmed by positive patch or delayed-reading skin tests), all subjects had negative skin test results to aztreonam and all tolerated aztreonam challenges, demonstrating a 0% cross-reactivity rate [1]. By contrast, the same study found approximately 20% cross-reactivity between aminopenicillins and aminocephalosporins [1]. In a separate study of IgE-mediated cephalosporin allergy, cross-reactivity rates were 3.1% to aztreonam, 2% to imipenem/cilastatin, and 1% to meropenem [2].

Cross-reactivity in allergy models
Head-to-head
0% cross-reactivity in T cell‑mediated penicillin allergy (0/214 subjects); ~20% for aminocephalosporins; 3.1% in IgE-mediated cephalosporin allergy vs. 2% imipenem, 1% meropenem
Supports low-reactivity profile in allergy research
Prospective skin test and challenge data; context-specific
β-Lactam Allergy Cross-Reactivity Antibiotic Safety

MBL Stability vs. Carbapenems and Cephalosporins

Aztreonam is uniquely stable to hydrolysis by metallo-β-lactamases (MBLs, Ambler class B), a feature not shared by other β-lactam antibiotics including carbapenems and cephalosporins, which are readily hydrolyzed by NDM, VIM, and IMP enzymes [1]. In a UK surveillance study of MBL-producing Enterobacterales, >90% of Klebsiella and Enterobacter spp. isolates with NDM, IMP, or VIM enzymes were inhibited by aztreonam/avibactam at ≤1+4 mg/L, and all were inhibited at ≤8+4 mg/L [2]. By contrast, susceptibility rates for aztreonam alone, cefepime, imipenem, and meropenem against MBL-producing Enterobacterales were only 7.5%, 0%, 10.4%, and 10.4%, respectively [3].

MBL-producing Enterobacterales susceptibility
Head-to-head
Aztreonam/avibactam inhibited >90% of MBL isolates at ≤1+4 mg/L; aztreonam alone 7.5% susceptible; cefepime 0%, imipenem 10.4%, meropenem 10.4%
Supports MBL-stable activity in resistance research
UK surveillance; CLSI broth microdilution
Metallo-β-Lactamase Carbapenem Resistance MBL Stability

Aztreonam-Avibactam: ESBL Activity vs. Other Combinations

In a French study evaluating novel β-lactam-β-lactamase inhibitor combinations against 200 ESBL-producing and 414 carbapenem-resistant clinical Enterobacterales isolates, aztreonam-avibactam and cefepime-zidebactam demonstrated lower MIC90 values compared to imipenem-relebactam and meropenem-vaborbactam [1]. The MIC90 for aztreonam-avibactam was 2 mg/L, compared to 8 mg/L for both imipenem-relebactam and meropenem-vaborbactam against ESBL-producing isolates [1].

ESBL MIC90 comparison
Head-to-head
Aztreonam-avibactam MIC90 = 2 mg/L; imipenem-relebactam and meropenem-vaborbactam both 8 mg/L (4‑fold lower)
Supports lower-MIC profile in ESBL-producing isolate research
200 French clinical isolates; broth microdilution
ESBL β-Lactamase Inhibitor Combinations MIC90 Comparison

Pulmonary Tolerability: Lysine vs. Arginine Formulation

The lysine salt formulation of aztreonam (CAS 149496-40-2) is specifically engineered for safe pulmonary delivery via nebulization, whereas inhalation of aztreonam arginine — the salt used for intravenous administration — can cause airway inflammation after chronic inhalation therapy [1]. The AZLI formulation incorporates lysine as a counterion to enhance solubility and stability, with buffer agents maintaining pH ~6.0 for compatibility with airway epithelium, and particle engineering achieving a mass median aerodynamic diameter of ~3-5 µm for deep lung deposition [2].

Pulmonary formulation tolerability
Class-level
Lysine salt (AZLI) pH ~6.0, MMAD 3–5 µm; arginine salt inhalation may cause airway inflammation in chronic research models
Formulation-dependent pulmonary tolerability context
Class-level inference; requires formulation-specific review
Formulation Science Inhalation Delivery Pharmaceutical Excipients

Aztreonam Procurement and Research Applications


Inhaled Therapy for Chronic Pseudomonas in CF

Based on Phase 3 RCT data demonstrating FEV1 superiority of AZLI over tobramycin inhalation solution (mean relative change 8.35% vs. 0.55%, p<0.001), formulary committees in cystic fibrosis centers should prioritize procurement of aztreonam lysine (CAS 149496-40-2) for patients with chronic airway P. aeruginosa colonization [1]. The data further support reduced respiratory hospitalizations (p=0.044) and fewer events requiring additional antipseudomonal antibiotics (p=0.004) with AZLI [1]. Procurement should specify the lysine salt formulation for nebulized delivery, as the arginine salt is not suitable for inhalation due to airway inflammation risk [2].

Antimicrobial Stewardship for β-Lactam Allergies

For hospitals with documented rates of penicillin or cephalosporin allergy among their patient population, aztreonam represents a uniquely safe Gram-negative coverage option. Evidence from prospective studies shows 0% cross-reactivity in T cell-mediated penicillin allergy (0 of 214 subjects) [3], compared to ~20% cross-reactivity for aminocephalosporins [3]. Procurement of intravenous aztreonam for injection should be maintained as a formulary essential for treating Gram-negative infections in β-lactam-allergic patients without requiring desensitization protocols.

CRE Treatment in MBL-Endemic Regions

In healthcare institutions located in regions with high prevalence of NDM, VIM, or IMP metallo-β-lactamases, aztreonam (with avibactam) provides a unique therapeutic option not achievable with carbapenems or cephalosporins. Susceptibility data show >90-100% of MBL-producing Klebsiella and Enterobacter spp. inhibited at ≤8+4 mg/L aztreonam-avibactam, compared to 10.4% for meropenem and imipenem, and 0% for cefepime [4][5]. Procurement strategies in MBL-endemic areas should ensure reliable supply of aztreonam for combination therapy with avibactam-containing β-lactamase inhibitors.

ESBL Settings: Carbapenem-Sparing Alternative

In clinical settings where ESBL-producing Enterobacterales predominate, aztreonam-avibactam offers a 4-fold lower MIC90 (2 mg/L) compared to both imipenem-relebactam and meropenem-vaborbactam (8 mg/L each) [6]. This pharmacodynamic advantage supports the procurement and formulary positioning of aztreonam-avibactam as a potential carbapenem-sparing option, particularly in institutions seeking to reduce carbapenem utilization and associated selection pressure for carbapenem resistance.

Application
Selection Property
Validation Focus
CF chronic P. aeruginosa inhalation model studies
Formulation-specific lung delivery
Lung-function endpoint monitoring
β‑lactam allergy model Gram‑negative coverage research
Cross‑reactivity profile in allergy models
Allergy model endpoint review
MBL‑producing Enterobacterales resistance research
MBL‑stable activity profile
Susceptibility endpoint monitoring
ESBL‑producing Enterobacterales carbapenem‑sparing strategy research
Lower MIC profile vs. carbapenem‑based combinations
MIC endpoint comparison in resistance models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aztreonam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.